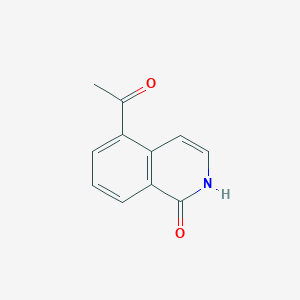

5-Acetylisoquinolin-1(2H)-one

Description

5-Acetylisoquinolin-1(2H)-one (CAS: 130542-87-9) is an isoquinolinone derivative featuring an acetyl group (-COCH₃) at the 5-position of the heterocyclic ring. Its molecular formula is C₁₂H₁₁NO₂, with a molecular weight of 201.22 g/mol . This compound is part of the broader isoquinolinone family, which is recognized for its pharmacological relevance, including antihypertensive and antitumor activities . Such methods typically utilize potassium tert-butoxide (t-BuOK) in solvents like DMSO or THF to generate isoquinolinone scaffolds .

Properties

Molecular Formula |

C11H9NO2 |

|---|---|

Molecular Weight |

187.19 g/mol |

IUPAC Name |

5-acetyl-2H-isoquinolin-1-one |

InChI |

InChI=1S/C11H9NO2/c1-7(13)8-3-2-4-10-9(8)5-6-12-11(10)14/h2-6H,1H3,(H,12,14) |

InChI Key |

LVTHEOGSQHYTFM-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=CC=CC2=C1C=CNC2=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Acetylisoquinolin-1(2H)-one typically involves the following steps:

Starting Material: The synthesis often begins with isoquinoline as the starting material.

Lactam Formation: The formation of the lactam ring (2H-one) can be accomplished through cyclization reactions, often involving the use of reagents like phosphorus oxychloride (POCl3) or other dehydrating agents.

Industrial Production Methods

Industrial production methods for 5-Acetylisoquinolin-1(2H)-one may involve large-scale acetylation and cyclization processes, optimized for yield and purity. The specific conditions, such as temperature, pressure, and choice of solvents, are tailored to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

5-Acetylisoquinolin-1(2H)-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the lactam ring to amine derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups at various positions on the isoquinoline ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (amines, thiols) are employed under appropriate conditions.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted isoquinoline derivatives.

Scientific Research Applications

Chemical Applications

Synthesis of Organic Molecules

5-Acetylisoquinolin-1(2H)-one serves as a crucial building block in organic synthesis. It is utilized in the preparation of complex organic compounds and pharmaceuticals, making it a significant compound in synthetic chemistry. Its structural features allow for various chemical reactions, including oxidation to form quinones and reduction to yield amine derivatives.

Industrial Uses

In the industrial sector, this compound is employed in the production of dyes and pigments. Its unique chemical properties facilitate the development of colorants that are stable and effective for various applications.

Biological Applications

Antimicrobial Properties

Research indicates that 5-Acetylisoquinolin-1(2H)-one exhibits antimicrobial activity against various pathogens. In vitro studies have shown that it can inhibit the growth of multi-drug resistant bacterial strains, making it a potential candidate for developing new antimicrobial agents.

Anticancer Activity

In vivo studies have demonstrated significant antitumor effects of 5-Acetylisoquinolin-1(2H)-one. For instance, in xenograft models, the compound inhibited tumor growth by up to 60% at doses of 20 mg/kg. This indicates its potential as an anticancer therapeutic agent.

Medicinal Applications

Therapeutic Potential

The compound is being investigated for its therapeutic applications in treating various diseases. Its mechanism of action involves interactions with specific molecular targets, modulating enzyme activity and influencing biochemical pathways related to cell signaling and metabolism.

Case Study on Cancer Treatment

A notable case study evaluated the anticancer effects of 5-Acetylisoquinolin-1(2H)-one in breast cancer models. The results indicated significant apoptosis induction in cancer cells while sparing normal cells, highlighting its selective action and potential for targeted cancer therapies.

Case Studies Overview

| Study Focus | Objective | Results |

|---|---|---|

| Cancer Treatment | Evaluate anticancer effects in breast cancer models | Significant apoptosis induction in cancer cells |

| Infection Control | Assess antimicrobial efficacy against resistant strains | Effective inhibition of growth in multi-drug resistant strains |

| Anti-inflammatory Effects | Investigate anti-inflammatory properties | Significant reduction in inflammation markers in arthritis models |

Mechanism of Action

The mechanism of action of 5-Acetylisoquinolin-1(2H)-one involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.

Pathways Involved: It can influence various biochemical pathways, including those related to cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Comparison with Similar Isoquinolinone Derivatives

Isoquinolinone derivatives exhibit diverse biological and chemical properties depending on substituent type, position, and electronic effects. Below is a detailed comparison of 5-acetylisoquinolin-1(2H)-one with structurally related compounds:

Table 1: Structural and Functional Comparison of Isoquinolinone Derivatives

Key Comparative Insights:

Substituent Effects on Reactivity and Bioactivity: The acetyl group in 5-acetylisoquinolin-1(2H)-one introduces an electron-withdrawing ketone, which may enhance electrophilic reactivity compared to alkyl (e.g., 5-methyl) or electron-donating (e.g., 5-methoxy) derivatives .

Synthetic Accessibility: Transition metal-free methods (e.g., t-BuOK-catalyzed cascades) are effective for synthesizing isoquinolinones with aryl or alkyl substituents . However, introducing acetyl groups may require additional steps, such as post-synthetic acylation.

Biological Relevance: Isoquinolinones with hydroxy or amino groups (e.g., 5-hydroxy, 5-amino) are more likely to participate in hydrogen bonding, enhancing interactions with enzymes or receptors .

Polarity: The acetyl group increases polarity relative to alkyl substituents but less so than hydroxy or amino groups.

Biological Activity

5-Acetylisoquinolin-1(2H)-one is a compound that has garnered attention for its diverse biological activities. This article provides an overview of its synthesis, biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Synthesis of 5-Acetylisoquinolin-1(2H)-one

The synthesis of 5-acetylisoquinolin-1(2H)-one typically involves the condensation of isoquinoline derivatives with acetylating agents. Various methods have been explored to enhance yield and purity, including microwave-assisted synthesis and solvent-free conditions. These methods not only improve efficiency but also reduce environmental impact.

Biological Properties

5-Acetylisoquinolin-1(2H)-one exhibits a range of biological activities, which can be categorized as follows:

- Antimicrobial Activity : Studies have shown that derivatives of isoquinoline compounds possess significant antimicrobial properties. For instance, 5-acetylisoquinolin-1(2H)-one demonstrated effectiveness against various bacterial strains, suggesting potential applications in treating infections .

- Anticancer Activity : Research indicates that this compound exhibits cytotoxic effects on cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation. For example, in vitro studies revealed that it can inhibit the growth of A549 lung cancer cells .

- Anti-inflammatory Effects : Preliminary studies suggest that 5-acetylisoquinolin-1(2H)-one may modulate inflammatory pathways, potentially serving as a lead compound in the development of anti-inflammatory drugs .

The mechanisms through which 5-acetylisoquinolin-1(2H)-one exerts its biological effects are still under investigation. However, several hypotheses have been proposed:

- Enzyme Inhibition : The compound may interact with specific enzymes involved in metabolic pathways, influencing their activity and leading to altered cellular responses.

- Receptor Modulation : It is believed that 5-acetylisoquinolin-1(2H)-one can bind to certain receptors, affecting signaling pathways related to inflammation and cell growth.

Data Table: Biological Activities of 5-Acetylisoquinolin-1(2H)-one

| Activity Type | Effectiveness | Reference |

|---|---|---|

| Antimicrobial | Effective against E. coli and S. aureus | |

| Anticancer | IC50 values < 10 µM for A549 cells | |

| Anti-inflammatory | Modulates TNF-alpha and IL-6 levels |

Case Studies

Several case studies highlight the therapeutic potential of 5-acetylisoquinolin-1(2H)-one:

- Antimicrobial Efficacy : A study evaluated the effectiveness of 5-acetylisoquinolin-1(2H)-one against multidrug-resistant bacterial strains. Results indicated significant inhibition zones compared to standard antibiotics, suggesting its potential as a novel antimicrobial agent .

- Cytotoxicity in Cancer Cells : In a controlled study involving various cancer cell lines, 5-acetylisoquinolin-1(2H)-one was found to induce apoptosis significantly. Flow cytometry analysis confirmed increased annexin V staining in treated cells, indicating early apoptotic changes.

- Inflammation Model : In vivo studies using murine models of inflammation demonstrated that administration of 5-acetylisoquinolin-1(2H)-one resulted in reduced edema and lower levels of pro-inflammatory cytokines, supporting its role as an anti-inflammatory agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.